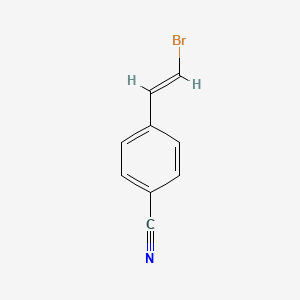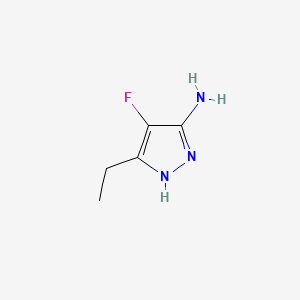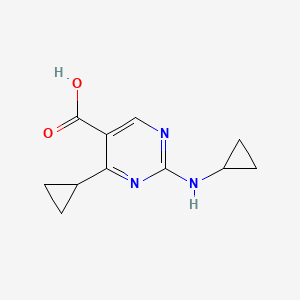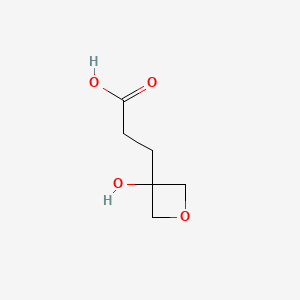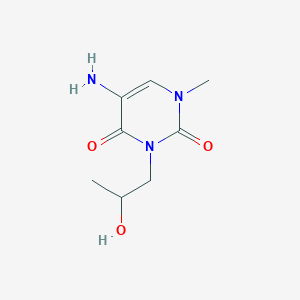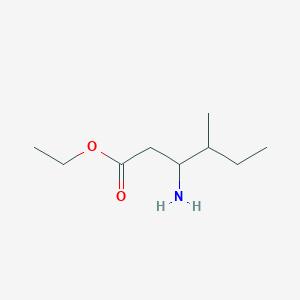
6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is an organic compound that features both furan and pyridine rings in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Types of Reactions:
Oxidation: The furan ring in 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: Both the furan and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyridine ring can produce dihydropyridine derivatives.
科学的研究の応用
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
6-(Furan-2-yl)-2,2’-bipyridine:
2,5-Furandicarboxylic acid: Another furan derivative, known for its use in the production of bio-based polymers.
Uniqueness: 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
6-(furan-2-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9;/h1-6H,(H,12,13);1H |
InChIキー |
RJCBKPJLGSSYLI-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


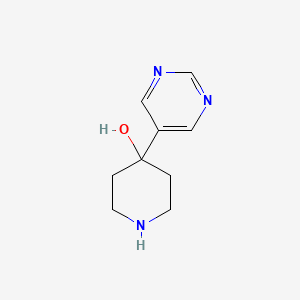
![1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)
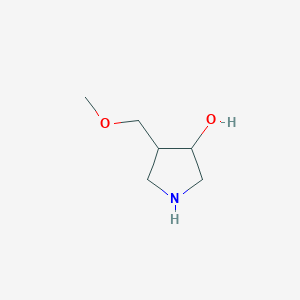
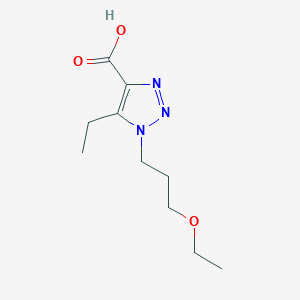
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)
